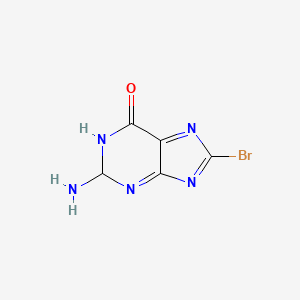

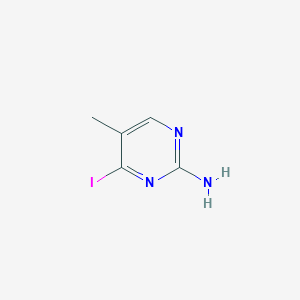

2-Amino-8-bromo-1,2-dihydropurin-6-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-8-bromo-1,2-dihydropurin-6-one est un dérivé de la purine bromée. Les purines sont un groupe de composés organiques aromatiques hétérocycliques, qui sont importants dans divers processus biologiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 2-Amino-8-bromo-1,2-dihydropurin-6-one implique généralement la bromination d'un dérivé de la purine. Une méthode courante est la bromination de la 2-Amino-1,2-dihydropurin-6-one en utilisant du brome ou du N-bromosuccinimide (NBS) dans un solvant approprié tel que l'acide acétique ou le dichlorométhane. La réaction est généralement effectuée à température ambiante ou à des températures légèrement élevées pour assurer une bromination complète.

Méthodes de production industrielle

Les méthodes de production industrielle pour ce composé ne sont pas bien documentées dans le domaine public. La synthèse à grande échelle suivrait probablement des voies similaires à la synthèse en laboratoire, avec des optimisations pour le rendement, la pureté et la rentabilité. Cela pourrait inclure l'utilisation de réacteurs à flux continu et de systèmes automatisés pour contrôler précisément les conditions de réaction.

Analyse Des Réactions Chimiques

Types de réactions

La 2-Amino-8-bromo-1,2-dihydropurin-6-one peut subir diverses réactions chimiques, notamment :

Réactions de substitution : L'atome de brome peut être substitué par d'autres nucléophiles tels que les amines, les thiols ou les alcoolates.

Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques, modifiant son état d'oxydation et conduisant potentiellement à différents groupes fonctionnels.

Réactions de couplage : Il peut participer à des réactions de couplage telles que le couplage de Suzuki-Miyaura, où l'atome de brome est remplacé par un autre groupe organique.

Réactifs et conditions courants

Substitution nucléophile : Les réactifs courants comprennent les amines, les thiols et les alcoolates, souvent en présence d'une base comme l'hydroxyde de sodium ou le carbonate de potassium.

Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont couramment utilisés.

Réactions de couplage : Des catalyseurs au palladium et des acides boroniques sont généralement utilisés dans les réactions de couplage de Suzuki-Miyaura.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile avec une amine donnerait un dérivé de purine substitué par un groupe amino.

Applications de la recherche scientifique

La this compound a plusieurs applications dans la recherche scientifique :

Chimie médicinale : Elle est utilisée comme brique de base pour la synthèse de divers composés pharmaceutiques, en particulier ceux ciblant les voies liées aux purines.

Recherche biologique : Le composé est utilisé dans des études liées à l'ADN et à l'ARN, car les dérivés de la purine sont des composants essentiels des acides nucléiques.

Biologie chimique : Il sert de sonde dans les essais biochimiques pour étudier les activités enzymatiques et les interactions impliquant les dérivés de la purine.

Applications industrielles : Bien que les applications industrielles spécifiques soient moins documentées, son rôle dans la synthèse de molécules organiques complexes en fait un composé précieux dans les procédés de fabrication chimique.

Mécanisme d'action

Le mécanisme d'action de la this compound dépend de son application spécifique. En chimie médicinale, elle peut agir en inhibant les enzymes impliquées dans le métabolisme des purines ou en s'intégrant dans les acides nucléiques, affectant ainsi les processus cellulaires. L'atome de brome peut également faciliter les interactions avec les cibles biologiques par liaison halogène, améliorant l'affinité de liaison et la spécificité du composé.

Applications De Recherche Scientifique

2-Amino-8-bromo-1,2-dihydropurin-6-one has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting purine-related pathways.

Biological Research: The compound is used in studies related to DNA and RNA, as purine derivatives are integral components of nucleic acids.

Chemical Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions involving purine derivatives.

Industrial Applications: While specific industrial applications are less documented, its role in the synthesis of complex organic molecules makes it valuable in chemical manufacturing processes.

Mécanisme D'action

The mechanism of action of 2-Amino-8-bromo-1,2-dihydropurin-6-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes involved in purine metabolism or by integrating into nucleic acids, thereby affecting cellular processes. The bromine atom can also facilitate interactions with biological targets through halogen bonding, enhancing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Composés similaires

2-Amino-6-chloropurine : Un autre dérivé de la purine halogéné présentant des propriétés chimiques similaires mais une réactivité différente en raison de la présence de chlore au lieu de brome.

8-Bromotheophylline : Un dérivé de la xanthine bromée utilisé comme diurétique et en association avec d'autres médicaments à des fins thérapeutiques diverses.

2-Amino-8-méthylpurine : Un dérivé de la purine méthylé ayant des activités biologiques distinctes par rapport à son homologue bromé.

Unicité

La 2-Amino-8-bromo-1,2-dihydropurin-6-one est unique en raison de la présence à la fois d'un groupe amino et d'un atome de brome sur le cycle de la purine. Cette combinaison permet des modifications chimiques et des interactions diverses, ce qui en fait un composé polyvalent en chimie synthétique et médicinale.

Propriétés

Formule moléculaire |

C5H4BrN5O |

|---|---|

Poids moléculaire |

230.02 g/mol |

Nom IUPAC |

2-amino-8-bromo-1,2-dihydropurin-6-one |

InChI |

InChI=1S/C5H4BrN5O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h5H,7H2,(H,11,12) |

Clé InChI |

BCTXXHYFQDSLNI-UHFFFAOYSA-N |

SMILES canonique |

C1(NC(=O)C2=NC(=NC2=N1)Br)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11876696.png)

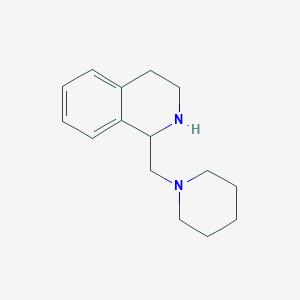

![2-(Methylthio)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11876702.png)

![Benzenamine, 4-methoxy-N-[3-(trimethylsilyl)-2-propynylidene]-](/img/structure/B11876720.png)

![Methyl 4-chlorobenzo[d]thiazole-2-carboxylate](/img/structure/B11876721.png)

![3-Methoxy-3-phenylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B11876722.png)

![9-Hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylic acid](/img/structure/B11876729.png)

![Methyl 5-fluoro-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11876763.png)